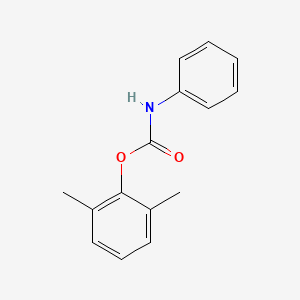

(2,6-dimethylphenyl) N-phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

17671-88-4 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) N-phenylcarbamate |

InChI |

InChI=1S/C15H15NO2/c1-11-7-6-8-12(2)14(11)18-15(17)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17) |

InChI Key |

VSZAGABSCXDSCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,6 Dimethylphenyl N Phenylcarbamate

Development of Catalytic Routes for N-Aryl Carbamate (B1207046) Synthesis

Catalytic methods have become indispensable for the efficient and selective synthesis of N-aryl carbamates, largely supplanting classical methods that often require harsh conditions or toxic reagents like phosgene (B1210022).

Transition metal catalysis, particularly with palladium and nickel, offers powerful tools for constructing the carbamate linkage through carbonylation reactions. researchgate.netrsc.org These methods typically involve the reaction of an aryl halide or triflate with a source of carbon monoxide and an amine or alcohol.

A notable strategy for synthesizing sterically hindered N-aryl carbamates involves the palladium-catalyzed cross-coupling of an aryl triflate with sodium cyanate (B1221674), which serves as a CO surrogate. mit.eduorganic-chemistry.org In this approach, an aryl isocyanate intermediate is generated in situ and subsequently trapped by an alcohol. For the synthesis of a related compound, the coupling of 2,6-dimethylphenyl trifluoromethanesulfonate (B1224126) with 2-phenoxyethanol, catalyzed by a palladium complex, yielded the corresponding carbamate in 74% yield, whereas the analogous reaction with the aryl chloride failed to produce any product. mit.edu This highlights the enhanced reactivity of triflates for sterically demanding substrates. mit.eduorganic-chemistry.org Adapting this for the target molecule would involve the reaction of phenyl isocyanate (generated from a phenyl halide or triflate) with 2,6-dimethylaniline (B139824).

Recent developments have also focused on using CO surrogates like formamides and aldehydes to avoid handling toxic carbon monoxide gas directly. rsc.org

Table 1: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

| Aryl Electrophile (ArX) | Nucleophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-dimethylphenyl trifluoromethanesulfonate | 2-Phenoxyethanol | Pd₂(dba)₃ / L1 | 74 | mit.edu |

| Aryl Chlorides/Triflates | Alcohols/Thiols | Pd₂(dba)₃ / Ligand | Good to Excellent | mit.eduorganic-chemistry.org |

| (Hetero)aryl Chlorides | Potassium Cyanate/Alcohols | CuI / MNAO | Good to Excellent | researchgate.net |

The direct use of carbon dioxide (CO₂) as a C1 building block is a highly attractive, green, and atom-economical approach to carbamate synthesis. researchgate.net These reactions often involve the coupling of an amine, CO₂, and an alkylating agent or the reaction of an amine and CO₂ with a reusable reagent like tetraalkoxysilane. organic-chemistry.orgnih.gov

One effective method uses a superbase catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction between an amine, CO₂, and an alkyl halide under mild conditions. organic-chemistry.orgacs.org For the synthesis of (2,6-dimethylphenyl) N-phenylcarbamate, this would conceptually involve the reaction of 2,6-dimethylaniline and CO₂ to form a carbamate salt, which is then reacted with a phenylating agent.

Alternatively, metal-free organocatalytic systems can be employed. For instance, triazabicyclodecene (TBD) has been shown to effectively catalyze the reaction of aromatic amines with cyclic organic carbonates (CO₂ equivalents) under ambient conditions to produce N-aryl carbamates with high chemo- and site-selectivity. researchgate.netnih.gov This method avoids metal catalysts and proceeds smoothly even with sterically hindered anilines.

Zinc and titanium-based catalysts have also been investigated for the direct synthesis of carbamates from amines and CO₂. researchgate.netnih.gov A zinc carbamate complex has been isolated and characterized as a key intermediate in the reaction pathway. nih.gov

Multi-step strategies involving stable intermediates like phenyl carbamates offer flexibility and can broaden the substrate scope. mit.edu One common approach is the reaction of various aromatic amines with phenyl chloroformate to yield a range of O-phenyl-N-aryl carbamates. iaea.org Another route involves the reaction of phenylurea with an alcohol, which can be catalyzed by basic compounds to produce the corresponding N-phenyl carbamate. psu.edu

Tin-catalyzed transcarbamoylation provides a mild method for synthesizing carbamates. The reaction of an alcohol with phenyl carbamate in the presence of a tin catalyst proceeds smoothly at moderate temperatures with broad functional-group tolerance. organic-chemistry.org While this is typically used for O-alkylation, the principle of transcarbamoylation could be explored for N-aryl carbamate exchange.

More recently, methods have been developed for the synthesis of substituted O-aryl carbamates from N-substituted carbamoyl (B1232498) chlorides, which can be generated in situ to avoid handling sensitive reagents. organic-chemistry.orgorganic-chemistry.org

Green Chemistry Approaches in Carbamate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for carbamates. A key focus is the replacement of toxic phosgene. rsc.org One green alternative involves the Hofmann rearrangement of aromatic amides using an oxidation process with reagents like oxone and potassium chloride. nih.govmdpi.com This single-step method from readily available starting materials represents a more environmentally benign pathway. nih.govmdpi.com

The use of urea (B33335) as a carbonyl source in the presence of a TiO₂–Cr₂O₃/SiO₂ catalyst provides an effective and reusable system for synthesizing N-substituted carbamates from amines and alcohols in high yields. rsc.org

Furthermore, metal-free catalytic systems are gaining prominence. The use of an organocatalyst like triazabicyclodecene (TBD) to react aromatic amines with cyclic carbonates (which can be derived from CO₂) is a prime example of a sustainable methodology, proceeding under very mild conditions. researchgate.netnih.gov Similarly, visible-light-mediated photoredox catalysis using nickel offers an environmentally friendly approach to N-arylation of carbamates at room temperature. organic-chemistry.org

Table 2: Comparison of Green Synthesis Methods for Carbamates

| Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Hofmann Rearrangement | Aromatic Amides, Oxone, KCl | Single step, Phosgene-free | nih.govmdpi.com |

| Urea as Carbonyl Source | Amines, Alcohols, Urea, TiO₂–Cr₂O₃/SiO₂ | Phosgene-free, Reusable catalyst | rsc.org |

| Organocatalysis | Anilines, Cyclic Carbonates, TBD | Metal-free, Mild conditions, Ambient temperature | researchgate.netnih.gov |

| Photoredox Catalysis | Carbamates, Aryl Halides, Ni(II)/Ir(III) catalyst, Visible Light | Mild conditions, Environmentally friendly | organic-chemistry.org |

Optimization of Reaction Conditions and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction parameters, especially given the steric hindrance. Key factors include the choice of catalyst, ligand, base, solvent, and temperature.

In nickel-catalyzed amination of aryl carbamates, the combination of Ni(cod)₂, a specific N-heterocyclic carbene (NHC) ligand like SIPr·HCl, and a base such as NaOtBu in dioxane at 80°C was identified as optimal. nih.gov DFT calculations in such systems have shown that the reductive elimination step is often rate-determining. nih.gov

For palladium-catalyzed reactions, the choice of ligand is critical. Sterically hindered biarylphosphine ligands are often required to promote the challenging reductive elimination step. In the synthesis of N-aryl carbamates from aryl chlorides and sodium cyanate, preheating the palladium precursor and ligand was found to be necessary for a high-yielding process. mit.edu

Selectivity can be an issue in direct syntheses using CO₂. For instance, in dual nickel photocatalysis for O-aryl carbamate synthesis, competing side reactions such as N-arylation and protodehalogenation were observed. acs.org The loading of the amine and base had to be carefully controlled to maximize the yield of the desired carbamate. acs.org Similarly, in alkoxycarbonylation reactions, optimizing the base and solvent can be crucial to prevent undesired side reactions, such as the modification of multiple functional groups. rsc.org

Scalability Considerations in Laboratory Synthesis

Translating a laboratory procedure to a larger scale introduces challenges related to reaction time, purification, and safety. For carbamate synthesis, several scalable methods have been reported.

Three-component coupling reactions of amines, carbon dioxide, and halides can be performed on a gram scale, offering mild conditions and short reaction times. organic-chemistry.org Continuous flow chemistry presents a significant advantage for scalability, as it allows for precise control over reaction parameters, improves safety (especially when handling gases like CO₂), and can dramatically reduce reaction times compared to batch processes. acs.org A continuous flow method for synthesizing carbamates from amines and CO₂ using DBU as an additive achieved good to excellent yields in just 50 minutes. acs.org

The development of robust, reusable heterogeneous catalysts is also crucial for industrial applicability. Catalysts like TiO₂–Cr₂O₃/SiO₂ for reactions using urea, or polymer-supported catalysts like a polystyrene-immobilized bisphosphine ligand (PS-DPPBz) for nickel-catalyzed reactions, facilitate easier product separation and catalyst recycling, reducing cost and waste. rsc.orgnih.gov A process for preparing a related compound, 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, has been developed with yields over 85%, demonstrating its applicability for industrial production. google.com

Spectroscopic and Crystallographic Elucidation of 2,6 Dimethylphenyl N Phenylcarbamate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and dynamic NMR phenomena, a comprehensive picture of the molecule's connectivity and conformational preferences can be obtained.

The ¹H NMR spectrum of (2,6-dimethylphenyl) N-phenylcarbamate is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the N-H and methyl groups. Based on the analysis of analogous compounds such as 2,6-dimethylphenyl carbamate (B1207046) rsc.org and other N-aryl carbamates rsc.org, a detailed interpretation of the chemical shifts can be predicted.

The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding effects. In N-aryl carbamates, this signal is often observed in the range of 6.5-8.5 ppm. The protons of the phenyl ring attached to the nitrogen atom would show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm).

For the 2,6-dimethylphenyl group, the two methyl groups are chemically equivalent and would appear as a sharp singlet, typically resonating in the upfield region around 2.1-2.3 ppm. The aromatic protons of this ring system would give rise to a characteristic pattern. The single proton at the 4-position (para) would likely appear as a triplet, while the two protons at the 3- and 5-positions (meta) would appear as a doublet. For instance, in N,N'-Bis(2,6-dimethylphenyl) formamidine, the methyl protons appear at 2.24 ppm, and the aromatic protons show signals between 7.07 and 7.16 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 6.5 - 8.5 | Broad Singlet |

| Phenyl H (ortho, meta, para) | 7.0 - 7.6 | Multiplet |

| 2,6-dimethylphenyl H (meta) | ~7.0 | Doublet |

| 2,6-dimethylphenyl H (para) | ~7.1 | Triplet |

| Methyl (CH₃) | 2.1 - 2.3 | Singlet |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the carbamate group is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around 153-155 ppm. For example, the carbonyl carbon in propyl phenylcarbamate appears at 153.8 ppm. rsc.org

The aromatic carbons of both the phenyl and the 2,6-dimethylphenyl rings will have distinct chemical shifts. The carbons bearing the methyl groups (C2 and C6 of the dimethylphenyl ring) would be found around 135 ppm, while the ipso-carbon attached to the oxygen (C1 of the dimethylphenyl ring) would resonate further downfield. The chemical shifts of ortho-substituted phenyl N,N-dimethylcarbamates are influenced by the "ortho effect," causing deviations from simple additivity rules. documentsdelivered.com The methyl carbons themselves are expected to have a signal in the aliphatic region, typically around 18-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbamate) | 153 - 155 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic C-H | 118 - 130 |

| Methyl (CH₃) | 18 - 20 |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The C-N bond in carbamates possesses a partial double bond character, which leads to hindered rotation and the potential for syn and anti rotamers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study this conformational mobility. The energy barrier to rotation about the C-N bond in N-phenylcarbamates is typically lower than in N-alkylcarbamates, with reported values around 12.5 kcal/mol for the former. nih.govresearchgate.net

The introduction of substituents on the N-aryl ring significantly influences this rotational barrier. Electron-donating groups tend to increase the barrier, while electron-withdrawing groups decrease it. nd.edu In the case of this compound, the two methyl groups on the phenyl ring attached to the oxygen atom introduce significant steric hindrance. This steric strain can affect the planarity of the carbamate group and influence the rotational barrier around the C-O and N-aryl bonds. While the primary rotational barrier of interest is around the carbamate C-N bond, the steric clash caused by the ortho-methyl groups would likely force the 2,6-dimethylphenyl ring to be significantly twisted out of the plane of the carbamate group, a phenomenon observed in related crystal structures. nih.govresearchgate.net This twisting can, in turn, affect the electronic properties and the rotational barrier of the C-N bond. Variable-temperature NMR experiments would be necessary to determine the coalescence temperature and calculate the Gibbs free energy of activation (ΔG‡) for the rotational process in this specific molecule. nd.edu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the key characteristic absorption bands are associated with the N-H, C=O, and C-O bonds of the carbamate linkage, as well as the vibrations of the aromatic rings.

The N-H stretching vibration in secondary carbamates typically appears as a sharp band in the region of 3300-3400 cm⁻¹. oup.com The exact position is sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band may be broader and shifted to a lower frequency. The most intense and characteristic band in the spectrum is the carbonyl (C=O) stretch, which for aryl carbamates is found in the range of 1700-1730 cm⁻¹. For example, phenyl carbamate shows a strong C=O stretch around 1707 cm⁻¹. rsc.org The C-O stretching vibrations of the carbamate ester group typically result in strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3400 |

| C=O | Stretch | 1700 - 1730 |

| C-O | Stretch | 1200 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous validation of its molecular formula. For this compound, the molecular formula is C₁₅H₁₅NO₂.

The calculated exact mass (monoisotopic mass) for this formula is 241.1103 Da. An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) to a high degree of precision (typically within 5 ppm). For instance, if the protonated molecule [C₁₅H₁₅NO₂ + H]⁺ is observed, its calculated exact mass would be 242.1176 Da. The experimental measurement of a mass that matches this theoretical value to within a few parts per million provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. rsc.org

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly available, the structure of its isomer, phenyl N-(3,5-dimethylphenyl)carbamate, offers significant insights. nih.govresearchgate.net

In the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, two independent molecules are present in the asymmetric unit. A key feature is the non-planar arrangement of the molecule. The two aromatic rings are significantly twisted relative to each other, with a dihedral angle of approximately 85°. nih.gov Furthermore, neither phenyl ring is coplanar with the central carbamate group. In one of the independent molecules, the dimethylphenyl ring is inclined to the carbamate mean plane by 27.71°, while the phenyl ring (from the phenoxy group) is inclined by 71.70°. nih.gov

It is highly probable that this compound would adopt a similarly twisted conformation in the solid state, likely with an even greater dihedral angle between the 2,6-dimethylphenyl ring and the carbamate plane due to the increased steric hindrance of the ortho-methyl groups.

Intermolecular interactions are also crucial in defining the crystal packing. In the 3,5-dimethyl analog, molecules are linked into chains via N-H···O=C hydrogen bonds. nih.govresearchgate.net These chains are further organized into a three-dimensional network through C-H···π and offset π-π stacking interactions. nih.gov Similar hydrogen bonding and stacking interactions would be expected to govern the solid-state assembly of this compound.

Table 4: Selected Crystallographic Data for the Analogous Phenyl N-(3,5-dimethylphenyl)carbamate

| Parameter | Value (Molecule A) | Value (Molecule B) |

| Dihedral angle (Aryl-N to O-Aryl) | 84.53° | 85.48° |

| Dihedral angle (Aryl-N to Carbamate) | 27.71° | 34.33° |

| Dihedral angle (O-Aryl to Carbamate) | 71.70° | 66.32° |

| N-H···O Hydrogen Bond Length | 2.896 Å | - |

| Data sourced from Naaz et al. (2017). nih.gov |

Crystal Packing and Intermolecular Interactions

The primary interaction governing the crystal packing is the N—H⋯O hydrogen bond, a common and strong interaction in carbamates. researchgate.netsigmaaldrich.comchapman.edu In the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, the molecules form chains through these N—H⋯O hydrogen bonds, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. researchgate.netrsc.org It is highly probable that this compound would also exhibit similar N—H⋯O hydrogen-bonded chains as a primary packing motif.

Beyond the principal hydrogen bonding, the crystal packing of phenyl N-(3,5-dimethylphenyl)carbamate is further stabilized by weaker C—H⋯π interactions and π–π stacking interactions. researchgate.netrsc.org The C—H⋯π interactions involve hydrogen atoms from the aromatic rings interacting with the electron-rich π systems of neighboring rings. Additionally, offset π–π stacking interactions are observed between the phenyl rings, contributing to the formation of a three-dimensional supramolecular architecture. researchgate.netrsc.org

For this compound, the presence of methyl groups at the 2 and 6 positions would likely influence the specifics of these weaker interactions. The steric bulk of these ortho-methyl groups could hinder or alter the geometry of the π–π stacking interactions compared to the 3,5-dimethyl analog.

Table 1: Intermolecular Interaction Data for Phenyl N-(3,5-dimethylphenyl)carbamate (Analog)

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

|---|---|---|---|---|---|---|

| N—H⋯O | N1—H1···O4 | 0.86 | 2.14 | 2.957(2) | 159 | x+1, y, z |

| N—H⋯O | N2—H2···O2 | 0.86 | 2.06 | 2.896(2) | 164 | - |

| C—H⋯π | C16—H16···Cg2 | 0.93 | 2.93 | 3.659(2) | 136 | - |

| C—H⋯π | C29—H29···Cg3 | 0.93 | 2.59 | 3.508(3) | 173 | x+2, -y+1, -z |

Data sourced from Naaz et al., 2017. researchgate.netrsc.org Cg2 and Cg3 represent the centroids of phenyl rings.

Conformational Analysis in the Crystalline State

The conformation of N-arylcarbamates in the crystalline state is characterized by the relative orientations of the two aromatic rings and the central carbamate group. In phenyl N-(3,5-dimethylphenyl)carbamate, the molecule is not planar. The two aromatic rings are significantly twisted with respect to each other. researchgate.net The asymmetric unit of this analog contains two independent molecules, A and B, which exhibit similar conformations. researchgate.netrsc.org

In molecule A, the dihedral angle between the dimethylphenyl ring and the phenyl ring is 84.53 (13)°. The dimethylphenyl and phenyl rings are inclined to the mean plane of the carbamate group by 27.71 (13)° and 71.70 (14)°, respectively. researchgate.netrsc.org Molecule B shows a similar conformation with a dihedral angle of 85.48 (12)° between the aromatic rings, and inclinations of 34.33 (11)° and 66.32 (13)° to the carbamate plane. researchgate.netrsc.org

For this compound, the steric hindrance from the ortho-methyl groups on the phenyl ring attached to the nitrogen atom is expected to force an even greater twist between the aromatic rings. This is a well-documented effect in 2,6-disubstituted N-aryl amides and related compounds. The dihedral angle between the 2,6-dimethylphenyl ring and the carbamate plane would likely be larger than that observed in the 3,5-dimethyl analog to alleviate steric strain. This, in turn, would lead to a larger dihedral angle between the two phenyl rings, approaching orthogonality.

Table 2: Conformational Data (Dihedral Angles) for Phenyl N-(3,5-dimethylphenyl)carbamate (Analog)

| Molecule | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle between Dimethylphenyl Ring and Carbamate Plane (°) | Dihedral Angle between Phenyl Ring and Carbamate Plane (°) |

|---|---|---|---|

| A | 84.53 (13) | 27.71 (13) | 71.70 (14) |

| B | 85.48 (12) | 34.33 (11) | 66.32 (13) |

Data sourced from Naaz et al., 2017. researchgate.netrsc.org

Correlation of Solid-State and Solution-State Structural Features

The conformation of carbamates in solution can differ from that in the solid state due to the absence of crystal packing forces and the influence of the solvent. N-phenylcarbamates in solution can exist as an equilibrium between syn and anti rotamers, arising from restricted rotation around the C-N bond of the carbamate group. The syn conformation has the N-H bond and the carbonyl group on the same side of the C-N bond, while in the anti conformation, they are on opposite sides.

For N-phenylcarbamates in chloroform (B151607) solution, the equilibrium strongly favors the anti rotamer, with syn/anti ratios being close to 0.05. This preference is due to the steric clash that would occur between the phenyl group and the alkoxy group in the syn conformation. It is highly likely that this compound would also predominantly exist in the anti conformation in solution. The additional steric bulk of the two ortho-methyl groups would further disfavor the syn conformation, likely pushing the equilibrium even more towards the anti form.

In the solid state, the conformation is often locked into one form due to the energetic favorability of the crystal lattice. The crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate shows the molecules in a conformation that can be described as anti. researchgate.net The stabilization gained from the efficient crystal packing, particularly the formation of N—H⋯O hydrogen-bonded chains, overcomes the dynamic equilibrium present in solution.

The absorption and emission spectra of organic molecules can also show shifts when comparing the solution and solid states, which can be attributed to intermolecular interactions in the solid state. While specific spectroscopic studies on this compound are not detailed in the available literature, it is a general phenomenon that strong intermolecular interactions in the crystalline phase, such as the hydrogen bonding expected in this compound, can lead to red or blue shifts in the absorption and fluorescence spectra compared to the solution phase.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylphenyl N Phenylcarbamate

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure. cnr.it The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation. mdpi.com For complex organic molecules like (2,6-dimethylphenyl) N-phenylcarbamate, this is typically achieved using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or def2-TZVP, which describes the molecule's atomic orbitals. arxiv.orgresearchgate.net

The optimization process calculates the forces on each atom and adjusts their positions iteratively until a minimum energy structure is found. cnr.it The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Key parameters for this compound include the geometry of the central carbamate (B1207046) linkage (-NH-C(=O)-O-) and the relative orientation of the 2,6-dimethylphenyl and phenyl rings. These structural details are fundamental to understanding the molecule's physical and chemical properties.

Table 1: Representative Geometric Parameters from DFT Optimization

| Parameter | Description | Typical Calculated Value Range (Å or °) |

| C=O Bond Length | Length of the carbonyl double bond. | 1.20 - 1.25 |

| C-N Bond Length | Length of the bond between the carbonyl carbon and nitrogen. | 1.35 - 1.40 |

| N-H Bond Length | Length of the bond between the nitrogen and hydrogen. | 1.00 - 1.05 |

| C-O-C Bond Angle | Angle around the ether oxygen of the carbamate. | 115 - 120 |

| Dihedral Angle | Torsion angle between the two aromatic rings. | 40 - 60 |

Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Calculation of Electronic Properties, including Frontier Molecular Orbitals (HOMO-LUMO)

The electronic character of this compound is dictated by the arrangement of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govjchemrev.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jchemrev.com Conversely, a small gap suggests the molecule is more polarizable and prone to chemical reactions. nih.gov For carbamate derivatives, the HOMO is often located on the electron-rich aromatic rings, while the LUMO may be centered on the carbonyl group. This distribution helps predict the most probable sites for electrophilic and nucleophilic attack. nih.gov Various quantum chemical descriptors can be derived from HOMO and LUMO energies to further quantify reactivity. researchgate.net

Table 2: Calculated Electronic Properties

| Property | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. nih.gov |

| Chemical Softness | S | 1 / η; the reciprocal of hardness, indicating high polarizability. nih.gov |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures the power of an atom to attract electrons. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations can accurately forecast the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov Each calculated frequency can be assigned to a specific vibrational mode of the molecule, such as the stretching of the N-H bond, the C=O carbonyl bond, or vibrations of the aromatic rings. nih.govresearchgate.net

Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a powerful tool for assigning peaks in experimental NMR spectra and verifying the connectivity of the molecule. nih.gov A strong correlation between the calculated and experimental spectra provides high confidence in the optimized molecular structure.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure, stability, and function of molecules. jchemrev.com In this compound, an intramolecular hydrogen bond can potentially form between the hydrogen atom of the N-H group and the carbonyl oxygen (N-H···O=C). orientjchem.org The existence and strength of this interaction can lock the molecule into a specific, more rigid conformation. jchemrev.comjchemrev.com

Intermolecular hydrogen bonds are interactions that occur between separate molecules. For this compound, the N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. scienceopen.com Such interactions are fundamental to the formation of the crystal lattice, often creating polymeric chains or more complex three-dimensional networks that stabilize the solid-state structure. jchemrev.comscienceopen.com Computational analysis can quantify the strength and geometric properties of these hydrogen bonds. orientjchem.org

Theoretical Studies on Conformational Isomerism and Rotational Barriers

Molecules with single bonds can exist as different spatial arrangements known as conformers or rotamers, which arise from rotation around these bonds. wikipedia.org For this compound, key rotational barriers exist for the single bonds within the carbamate linkage (C-N and C-O) and the bonds connecting the aromatic rings to the central moiety.

Theoretical studies can map the potential energy surface for these rotations. By calculating the energy of the molecule at various dihedral angles, stable low-energy conformers and the high-energy transition states that separate them can be identified. wikipedia.org The energy difference between a stable conformer and a transition state is the rotational barrier. This analysis reveals the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium. The steric hindrance caused by the two methyl groups on the phenyl ring is expected to significantly influence the preferred conformations and the magnitude of the rotational barriers.

Quantum Mechanical Insights into Stability and Reactivity

Reactivity can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps illustrate the charge distribution across the molecule, with colors indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov Electron-rich areas, such as around the carbonyl oxygen, are susceptible to electrophilic attack, while electron-poor regions, like the N-H proton, are prone to nucleophilic attack. nih.gov Combining MEP analysis with frontier orbital data provides a detailed picture of where and how the molecule is likely to react. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2,6 Dimethylphenyl N Phenylcarbamate Derivatives

Mechanism of Carbamate (B1207046) Formation and Cleavage

The formation of N-aryl carbamates, such as (2,6-dimethylphenyl) N-phenylcarbamate, can be achieved through several synthetic routes. A prevalent method involves the reaction of an aryl isocyanate with a phenol (B47542). Specifically, phenyl isocyanate would react with 2,6-dimethylphenol (B121312). The mechanism involves the nucleophilic attack of the hydroxyl group of the phenol onto the electrophilic carbon of the isocyanate.

Another significant route is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which acts as a nucleophilic trapping agent. mit.edu This one-pot process proceeds through the in-situ formation of an aryl isocyanate, which is then intercepted by the alcohol to yield the N-aryl carbamate. mit.edu The use of aryl triflates can expand the substrate scope, allowing for the synthesis of sterically hindered carbamates like those with 2,6-dimethylphenyl groups. mit.edu For instance, the coupling of 2,6-dimethylphenyl trifluoromethanesulfonate (B1224126) can successfully yield the carbamate product where the corresponding aryl chloride might fail. mit.edu

Carbamate cleavage, or deprotection, is a critical reaction, often utilized in synthetic chemistry. The mechanism of cleavage is highly dependent on the reaction conditions. Basic hydrolysis of N-aryl carbamates, particularly those derived from primary amines, can proceed through an E1cB-type (Elimination Unimolecular conjugate Base) mechanism. acs.org This involves the deprotonation of the carbamate nitrogen to form an anion, which then undergoes rate-limiting decomposition to yield an isocyanate intermediate and a phenolate (B1203915) leaving group. acs.orgnih.govresearchgate.net This isocyanate can then be hydrolyzed to the corresponding amine. nih.gov

Trimethylsilyl iodide (TMSI) is also employed for carbamate cleavage, which is presumed to proceed through a silyl (B83357) carbamate intermediate, generating an alkyl halide as a byproduct. nih.gov

Substitution and Addition Reactions Involving the Carbamate Moiety

The carbamate group in this compound can direct chemical transformations on the aromatic rings and can itself undergo substitution.

Ortho-Functionalization: The carbamoyl (B1232498) group is a well-established directed metalation group (DMG). In the presence of a strong base like sodium diisopropylamide (NaDA), aryl carbamates can be deprotonated at the ortho position of the phenyl ring bearing the carbamate. nih.gov The resulting arylsodium intermediate can then react with various electrophiles. This process, known as the Snieckus-Fries rearrangement, can lead to ortho-acylated phenols upon rearrangement of the intermediate. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The carbamate group can act as a leaving group in nucleophilic aromatic substitution reactions. Nickel-catalyzed amination of aryl carbamates has been reported, where the carbamate group is displaced by an amine. nih.gov This methodology is broad in scope and allows for the formation of C-N bonds. nih.gov Computational studies of this transformation suggest that reductive elimination is the rate-determining step. nih.gov The carbamate derived from 2,6-dimethylphenol, however, has been noted to be unreactive under certain amination conditions, likely due to steric hindrance. nih.gov

Addition-Elimination Mechanism: In SNAr reactions, a common pathway is the addition-elimination mechanism. A nucleophile attacks the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is temporarily lost in this step. youtube.com Subsequently, the leaving group (in this case, the carbamate) is eliminated, and the aromaticity of the ring is restored. youtube.com

Cine Substitution: A less common but powerful transformation is cine substitution, where the incoming group takes a position adjacent to the one previously occupied by the leaving group. The aryl carbamate can serve as a removable directing group to achieve this rare substitution pattern on arenes. nih.govacs.org This is typically achieved using nickel catalysis. nih.govacs.org

Influence of Substituent Effects on Reaction Pathways

Substituents on both the N-phenyl and the O-phenyl rings significantly impact the reactivity and reaction pathways of this compound derivatives.

Electronic Effects:

Electron-withdrawing groups (EWGs) on the O-aryl ring (the phenoxy part) make the phenoxide a better leaving group. This facilitates cleavage reactions that proceed via an isocyanate intermediate. researchgate.net For the hydrolysis of N-aryl pyridylcarbamates, a Hammett plot correlation with σ⁻ values (ρ = 2.45) indicates that the reaction is sensitive to the electronic nature of the substituent on the leaving group, consistent with an E1cB mechanism. researchgate.net

Electron-donating groups (EDGs) on the O-aryl ring would have the opposite effect, making the phenoxide a poorer leaving group and slowing the rate of cleavage.

On the N-aryl ring, the effect of substituents can be more complex. In nickel-catalyzed amination reactions, both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups on the carbamate's aryl ring are tolerated, indicating a broad scope for the catalytic system. nih.gov

Steric Effects:

The 2,6-dimethyl substitution on the phenyl ring of the title compound introduces significant steric hindrance around the oxygen atom of the carbamate. This steric bulk can hinder the approach of nucleophiles and catalysts.

For example, aryl chlorides with bulky ortho-substituents are generally less reactive in palladium-catalyzed carbamate synthesis. mit.edu Similarly, the carbamate derived from 2,6-dimethylphenol has been shown to fail to undergo nickel-catalyzed amination under standard conditions, highlighting the profound impact of steric hindrance. nih.gov

In ortho-metalation reactions, the steric demands of the carbamoyl moiety can influence whether metalation or rearrangement is the rate-limiting step in the Snieckus-Fries rearrangement sequence. nih.gov

The interplay of these electronic and steric factors is crucial for controlling the outcome of reactions involving these carbamate derivatives.

A study on the antifungal activities of various N-aryl carbamates demonstrated that the position and nature of substituents on the N-phenyl ring had a significant effect on biological activity. nih.gov

Table 1: Effect of Substituents on Reaction Outcomes

| Reaction Type | Substituent Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|---|

| Pd-catalyzed Synthesis | Ortho on O-Aryl Ring | Bulky (e.g., Methyl) | Decreased reactivity | mit.edu |

| Ni-catalyzed Amination | Ortho on O-Aryl Ring | Bulky (e.g., Methyl) | Failure of reaction | nih.gov |

| Ni-catalyzed Amination | Para/Meta on O-Aryl Ring | EDG (e.g., -OCH₃) / EWG (e.g., -CF₃) | Reaction is tolerated | nih.gov |

| Basic Hydrolysis (E1cB) | O-Aryl Ring | EWG | Increased reaction rate | researchgate.net |

| Snieckus-Fries Rearrangement | O-Aryl Ring | Steric Bulk | Affects rate-limiting step | nih.gov |

This table is generated based on findings from the referenced literature and illustrates general trends.

Catalytic Pathways in Transformations and Functionalizations

Catalysis is essential for many of the efficient and selective transformations of this compound and its analogs.

Palladium Catalysis: Palladium complexes are widely used for the synthesis of N-aryl carbamates. The catalytic cycle for the cross-coupling of an aryl halide (Ar-X) with sodium cyanate in the presence of an alcohol (R-OH) generally involves:

Oxidative Addition: Pd(0) catalyst adds to the aryl halide to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The isocyanate anion (from NaOCN) displaces the halide on the palladium complex. This step is often considered the most challenging part of the cycle. mit.edu

Reductive Elimination: The aryl isocyanate (Ar-N=C=O) is released, regenerating the Pd(0) catalyst.

Nucleophilic Attack: The alcohol present in the mixture rapidly traps the highly reactive isocyanate to form the final N-aryl carbamate product. mit.edu

Catalysts like Xphos Pd G2 have shown high activity and selectivity for these intermolecular amidation reactions. benthamdirect.com

Nickel Catalysis: Nickel catalysts are particularly effective for cross-coupling reactions involving the C-O bond of aryl carbamates, which are often inert to palladium catalysis. nih.gov

Amination: In the amination of aryl carbamates, a Ni(0) species, typically generated in situ from a Ni(II) precatalyst, initiates the cycle. The proposed catalytic cycle involves oxidative addition of the Ni(0) into the C-O bond of the carbamate, followed by ligand exchange with the amine, and finally, C-N reductive elimination to form the aminated product and regenerate the active catalyst. nih.gov

Cine Substitution: Nickel catalysis also enables the cine substitution of arenes using the carbamate as a removable directing group. nih.govacs.org

Acid-Base Catalysis: In non-phosgene routes to carbamates, such as the reaction of phenylurea with methanol, catalysis plays a key role in product selectivity.

Basic catalysts (e.g., MgO, ZnO) enhance the yield of methyl N-phenyl carbamate. psu.edu

Acidic catalysts (e.g., ZnCl₂) tend to promote the formation of aniline (B41778) and methyl carbamate, which are products of an alternative reaction pathway. psu.edu

TBAF Catalysis: Tetra-n-butylammonium fluoride (B91410) (TBAF) can be used catalytically for the deprotection of phenylcarbamates (Phoc groups). The mechanism is believed to involve the deprotonation of the carbamate NH, leading to an isocyanate intermediate, which can then be trapped by an amine to form a symmetrical urea (B33335). acs.orgnih.gov

Investigation of Intermediate Species and Transition States

Understanding the transient species formed during reactions is key to elucidating mechanisms. A transition state is a high-energy, fleeting configuration of atoms at the peak of a reaction energy profile, while an intermediate is a more stable, albeit often short-lived, molecule that exists in a local energy minimum between two transition states. youtube.com

Isocyanate Intermediates: A frequently proposed intermediate in both the formation and cleavage of N-aryl carbamates is the aryl isocyanate (Ar-N=C=O).

In formation via palladium-catalyzed reactions of aryl halides with sodium cyanate, the aryl isocyanate is formed in situ and subsequently trapped by an alcohol. mit.eduorganic-chemistry.org

In cleavage under basic conditions (E1cB mechanism), the carbamate anion decomposes into an isocyanate and a phenoxide. acs.orgnih.gov The presence of this intermediate is supported by the formation of symmetrical ureas when the reaction is carried out in the presence of the amine product, which can trap the isocyanate. nih.gov

Silyl Carbamate Intermediates: During cleavage with silylating agents like TMSI, a silyl carbamate is presumed to be the key intermediate before the final products are formed. nih.gov

Arylsodium Intermediates: In the Snieckus-Fries rearrangement of aryl carbamates mediated by NaDA, arylsodium species are crucial intermediates. nih.gov These can be observed and studied using techniques like in-situ IR spectroscopy. The stability and reactivity of these intermediates depend on factors like THF solvation and substituents on the aryl ring. nih.gov

Meisenheimer Complex: In nucleophilic aromatic substitution (SNAr) reactions, the addition of a nucleophile to the aromatic ring generates a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is non-aromatic. The stability of this complex is a critical factor in the reaction's feasibility and is enhanced by electron-withdrawing groups on the ring. youtube.com

Transition States: While intermediates can sometimes be isolated or detected spectroscopically, transition states are, by definition, not isolable. youtube.com Their structures and energies are typically investigated through computational chemistry (e.g., DFT calculations) and kinetic studies. For example, in the nickel-catalyzed amination of aryl carbamates, computational studies identified the reductive elimination step as having the highest energy barrier, thus being the rate-determining step of the catalytic cycle. nih.gov Similarly, in the migration of carbamate intermediates within enzymes like carbamoyl phosphate (B84403) synthetase, transition state theory is used to calculate the energy barriers and reaction rates associated with the process. tamu.edu

Table 2: Key Intermediates in Carbamate Reactions

| Reaction | Intermediate Species | Method of Investigation | Reference |

|---|---|---|---|

| Pd-catalyzed Formation | Aryl isocyanate | In-situ trapping | mit.edu |

| Basic Cleavage (E1cB) | Isocyanate, Carbamate anion | Product analysis, Kinetic studies | acs.orgnih.govresearchgate.net |

| Snieckus-Fries Rearrangement | Arylsodium monomer | In-situ IR spectroscopy, Rate studies | nih.gov |

| Nucleophilic Aromatic Substitution | Meisenheimer complex | General SNAr mechanism | youtube.com |

| Ni-catalyzed Amination | Ni(II) species | Computational studies (DFT) | nih.gov |

| Cleavage with TMSI | Silyl carbamate | Mechanistic proposal | nih.gov |

This table summarizes key intermediates discussed in the literature for reactions relevant to aryl carbamates.

Advanced Applications and Functionalization Pathways for 2,6 Dimethylphenyl N Phenylcarbamate in Chemical Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The (2,6-dimethylphenyl) N-phenylcarbamate structure, and more broadly the N-(2,6-dimethylphenyl) motif, serves as a crucial building block in the assembly of more complex and often biologically active molecules. The 2,6-dimethyl substitution provides steric hindrance that can direct reaction pathways and influence the final conformation of the target molecule. This is particularly valuable in medicinal chemistry for creating compounds with specific three-dimensional shapes to interact with biological targets.

Research has shown that related structures are integral to the synthesis of novel therapeutic agents. For instance, the N-(2,6-dimethylphenyl) group is a core component in the design of potential analgesics, such as N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide (DPA). smolecule.com In such syntheses, the N-(2,6-dimethylphenyl) acetamide (B32628) fragment is reacted with other cyclic structures to build the final, more complex product. smolecule.com Similarly, this moiety is foundational in creating hybrid pharmacophores for anticonvulsant drugs, where it is combined with a semicarbazone unit to generate molecules with enhanced efficacy and reduced toxicity. nih.gov These examples underscore the role of the N-(2,6-dimethylphenyl) unit as a reliable and versatile starting point for constructing sophisticated molecular architectures.

Precursor to Diphenylmethane (B89790) Diisocyanate (MDI) Derivatives and Polyurethanes

This compound is structurally related to key intermediates in non-phosgene routes for producing isocyanates, the essential monomers for polyurethanes. The conventional synthesis of polyurethanes relies on highly toxic phosgene (B1210022). Modern, greener alternatives focus on the chemistry of carbamates. In these processes, an aniline (B41778) derivative is reacted with a carbonyl source, such as dimethyl carbonate (DMC), to form a carbamate (B1207046) like methyl N-phenylcarbamate (MPC). sciengine.comresearchgate.netrsc.org This carbamate intermediate can then be used to produce isocyanates like diphenylmethane diisocyanate (MDI). sciengine.comrsc.orgresearchgate.net

The synthesis of MPC from aniline and DMC is a well-studied reaction, often facilitated by various heterogeneous catalysts. researchgate.netrsc.org

| Catalyst System | Aniline Conversion (%) | MPC Selectivity (%) | Reference |

| Zn/Al/Pb₅ | 100 | 94 | researchgate.net |

| Zn/Al/Ce (2.5% Ce) | 95.8 | 81.6 | rsc.org |

| Zn(OAc)₂-[bmim]PF₆ | 99.8 | 99.1 | researchgate.net |

| Table 2: Catalytic Performance in Methyl N-Phenylcarbamate (MPC) Synthesis. |

By analogy, this compound or its derivatives could serve as precursors in similar phosgene-free routes to specialized diisocyanates. These diisocyanates, bearing the bulky 2,6-dimethylphenyl groups, could then be polymerized with polyols to create novel polyurethanes with unique material properties, such as enhanced thermal stability or altered rigidity, conferred by the sterically demanding substituent. The general principle involves the polycondensation of such carbamate-derived monomers with diols or other suitable partners to form the polyurethane backbone. msu.edu

Derivatization for Structure-Activity Relationship (SAR) Studies in Related Scaffolds

The N-(2,6-dimethylphenyl) scaffold is an excellent platform for derivatization in structure-activity relationship (SAR) studies, particularly in drug discovery. SAR studies involve systematically modifying a lead compound's structure to map the chemical features responsible for its biological activity. The N-(2,6-dimethylphenyl) group provides a stable anchor with defined steric and electronic properties, allowing researchers to explore how changes in other parts of the molecule affect its function.

A prominent example is the development of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsant agents. nih.gov In this research, a series of compounds were designed as hybrids between aryl semicarbazones and the known anticonvulsant ameltolide. nih.gov By keeping the N-(2,6-dimethylphenyl) group constant and varying the substituent on the semicarbazone portion, researchers were able to identify compounds with potent anticonvulsant activity across multiple seizure models. nih.gov The study culminated in the identification of N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone as a prototype with a wide spectrum of activity and no observed neurotoxicity. nih.gov This systematic derivatization was crucial for optimizing the compound's therapeutic profile.

Applications in Carbon Dioxide (CO₂) Valorization Research

The synthesis of carbamates is increasingly linked to carbon dioxide (CO₂) valorization, a field of green chemistry focused on converting waste CO₂ into valuable chemicals. sciengine.com While direct use of CO₂ can be challenging, its derivatives, such as dimethyl carbonate (DMC) or urea (B33335), serve as effective and safer alternatives to phosgene for introducing a carbonyl group. sciengine.comresearchgate.net The synthesis of methyl N-phenylcarbamate (MPC) from aniline and DMC is a prime example of this strategy, representing a sustainable pathway to an important industrial intermediate. sciengine.com

The production of this compound can be envisioned through similar pathways, reacting 2,6-dimethylaniline (B139824) with a CO₂-derived carbonyl source. This positions the compound within the broader effort to utilize CO₂ as a C1 feedstock for fine chemicals. sciengine.com By fixing carbon from CO₂ or its equivalents into the carbamate structure, this synthetic route contributes to a more circular economy. mdpi.com Research in this area focuses on developing efficient catalytic systems that can facilitate the reaction under mild conditions, making the process economically and environmentally viable. researchgate.netmdpi.com

Design of Novel Scaffolds Incorporating the this compound Unit

The unique combination of a planar phenyl ring, a carbamate linker, and a sterically hindered dimethylphenyl group makes this compound an attractive unit for designing novel chemical scaffolds. In medicinal chemistry, such "privileged structures" are frameworks that can bind to multiple biological targets by presenting functional groups in specific spatial orientations. unife.it

The rigid yet versatile nature of this carbamate allows it to be incorporated into larger, more complex molecular designs. Researchers have successfully used the N-(2,6-dimethylphenyl) portion to create new heterocyclic systems and pharmacophores. For example, it forms the basis of novel anticonvulsant semicarbazones designed through pharmacophore hybridization. nih.gov The design process involves identifying a core structure that matches the key features of a known pharmacophore model, and the N-(2,6-dimethylphenyl) unit serves as a critical component of that core. nih.gov This approach moves beyond simple derivatization to the rational design of entirely new molecular classes with desired biological activities, demonstrating the value of the (2,6-dimethylphenyl) carbamate unit as a foundational element in modern chemical synthesis. unife.it

Environmental and Biological Transformations of Carbamate Compounds with Relevance to the Phenylcarbamate Scaffold

Enzymatic Hydrolysis and Biodegradation Pathways in Microorganisms

Microorganisms play a crucial role in the breakdown of phenylcarbamate compounds in the environment. The primary mechanism for the microbial degradation of these compounds is enzymatic hydrolysis.

A variety of microorganisms from different genera have been identified to possess the enzymatic machinery capable of hydrolyzing phenylcarbamates. These are often isolated from soil that has been previously treated with carbamate (B1207046) herbicides. For instance, a mixed suspension of microorganisms, including at least seven different genera, derived from soil enriched with isopropyl N-phenylcarbamate (IPC), has been shown to effectively degrade IPC, chlorpropham (B1668850) (CIPC), and Swep. doi.org

The key enzymes responsible for this initial breakdown are carbamate hydrolases or carboxylesterases (EC 3.1.1). These enzymes catalyze the cleavage of the ester or amide bond in the carbamate linkage. nih.gov Several of these enzymes have been purified and characterized from various bacterial strains.

An enzyme isolated from a Pseudomonas species, for example, was found to liberate 3-chloroaniline (B41212) from isopropyl N-(3-chlorophenyl) carbamate (CIPC). nih.gov This enzyme demonstrated activity against several alkyl esters of phenylcarbamates and chlorophenylcarbamates. nih.gov Similarly, carbaryl (B1668338) hydrolase (CehA), one of the earliest discovered and most widespread carbamate hydrolases, effectively detoxifies carbaryl and other carbamate pesticides through de-esterification. nih.gov

The purification and characterization of these enzymes often reveal optimal conditions for their activity. For example, the hydrolysis of landrin (2,3,5-trimethylphenyl-N-methylcarbamate) was studied, indicating the role of specific enzymes in the degradation of substituted phenylcarbamates. researchgate.net

| Microorganism/Enzyme Source | Enzyme Type | Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|

| Mixed microbial suspension (from soil) | Not specified | IPC, CIPC, Swep | Effectively reduced or eliminated the toxicity of the herbicides in soil for 2-3 months. | doi.org |

| Pseudomonas sp. | Carbamate hydrolase | Isopropyl N-(3-chlorophenyl) carbamate (CIPC) and other phenylcarbamates | Catalyzes the initial hydrolysis, liberating corresponding anilines. | nih.gov |

| Sphingobium sp. CFD-1 (CehA) | Carbaryl hydrolase | Carbaryl and other carbamates | Highly conserved enzyme; flanking transposable elements suggest horizontal gene transfer. | nih.gov |

| Bovine Rumen Microbiome | Esterases, Urethanases, Proteases | Polyurethanes (Impranil), Fenobucarb | Identified novel esterases capable of hydrolyzing different carbamate structures. | nih.gov |

The substrate specificity of carbamate-hydrolyzing enzymes is a critical factor in their effectiveness. Studies have shown that the structure of both the aryl and alkyl moieties of the phenylcarbamate can influence the rate of enzymatic hydrolysis.

For instance, the enzyme from Pseudomonas sp. was active on various alkyl esters of phenyl- and chlorophenylcarbamates but did not hydrolyze the urea-based herbicide monuron, highlighting its specificity for the carbamate linkage. nih.gov The carbaryl hydrolase CehA exhibits significant substrate preference for different carbamate insecticides based on key amino acid residues. nih.gov Specifically, the amino acid at position 152 influences the preference for bicyclic carbamates like carbofuran (B1668357) and carbaryl, while residues at positions 494 and 570 determine the preference for monocyclic and linear carbamates, respectively. nih.gov

The catalytic mechanism of these hydrolases typically involves a nucleophilic attack on the carbonyl carbon of the carbamate bond. For serine hydrolases, a catalytic triad (B1167595) (serine, histidine, and an acidic residue) is common. The hydrolysis of methomyl (B1676398) by the esterase PestE, for example, proceeds in two steps: a serine-initiated nucleophilic attack followed by the cleavage of the C-O bond. mdpi.com Similarly, the alkaline hydrolysis of some N-methylcarbamates is proposed to occur via an E1cB elimination mechanism, involving the formation of a methyl isocyanate intermediate. researchgate.net

The electronic properties of the phenyl ring also play a role. Electron-withdrawing groups on the phenyl ring can affect the electrophilicity of the carbamate's carbonyl carbon, influencing its susceptibility to nucleophilic attack and thus the rate of hydrolysis. nih.gov

| Enzyme | Key Amino Acid Residues for Specificity | Preferred Substrate Type | Catalytic Mechanism Highlight | Reference |

|---|---|---|---|---|

| CehA | Position 152 (Phe/Leu) | Bicyclic carbamates (e.g., carbaryl, carbofuran) | De-esterification | nih.gov |

| CehA | Positions 494 (Thr/Ala) & 570 (Thr/Ile) | Monocyclic & linear carbamates (e.g., isoprocarb, oxamyl) | De-esterification | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) inhibitors | Not specified | O-aryl carbamates | Electrophilicity of the carbamate influences stability and inhibitory potency. | nih.gov |

| PestE | Serine hydrolase catalytic triad | Methomyl (N-methylcarbamate) | Two-step hydrolysis: serine-initiated nucleophilic attack and C-O bond cleavage. | mdpi.com |

Chemical Degradation Mechanisms in Environmental Media

In addition to enzymatic breakdown, phenylcarbamates can undergo chemical degradation in the environment, primarily through hydrolysis and photolysis. nih.gov These abiotic processes are significantly influenced by environmental conditions such as pH, temperature, and the presence of sunlight.

Hydrolysis: The stability of the carbamate ester linkage is highly dependent on pH. While relatively stable in acidic to neutral conditions, hydrolysis is significantly accelerated under alkaline conditions. clemson.edunih.gov The hydrolysis of N-phenylcarbamates in alkaline solution can proceed through different mechanisms, such as a BAc2 mechanism involving nucleophilic attack by a hydroxide (B78521) ion, or an E1cb-type mechanism for primary amine-derived carbamates. acs.org For many carbamates, alkaline hydrolysis is the dominant degradation pathway at pH values above 7 or 8. clemson.edu The rate of hydrolysis is also influenced by the leaving group, with a linear relationship observed between the hydrolysis rate of aryl and alkyl N-phenylcarbamates and the pKa of the leaving alcohol or phenol (B47542). researchgate.net

Photolysis: Phenylcarbamates can also be degraded by sunlight in a process known as photolysis or photodegradation. nih.govnih.gov The direct photodegradation of aromatic carbamate pesticides can be initiated by the singlet excited state, leading to the formation of radical cations and phenoxyl radicals through the cleavage of the C-O ester bond. nih.gov The presence of photosensitizers, such as those found in natural waters (e.g., humic and fulvic acids), can enhance the rate of photodegradation. researchgate.net The solvent environment also plays a role; the quantum yields for the photodegradation of several aromatic carbamates were found to be different in aqueous versus non-aqueous solutions, which has implications for their persistence on surfaces like plant leaves compared to in water bodies. nih.gov Furthermore, photocatalytic degradation using materials like TiO₂ and ZnO has been shown to effectively degrade carbamates in soil. nih.govresearchgate.net

Adsorption and Mobility Characteristics in Soil Systems

The fate of phenylcarbamates in the environment is also dictated by their interaction with soil particles, which controls their mobility and bioavailability for degradation or plant uptake. The primary processes are adsorption and desorption.

The adsorption of phenylcarbamates to soil is influenced by several factors:

Soil Organic Matter: There is a strong correlation between the organic carbon content of soil and the adsorption of phenylcarbamates. Soils with higher organic matter tend to adsorb these compounds more strongly, reducing their mobility.

Clay Content: The type and amount of clay minerals in the soil also affect adsorption.

pH: Soil pH can influence the surface charge of soil colloids and the ionization state of the herbicide, thereby affecting adsorption.

Herbicide Properties: The chemical properties of the specific phenylcarbamate, such as its water solubility and hydrophobicity (often measured by the octanol-water partition coefficient, Kow), are critical. More hydrophobic compounds tend to be more strongly adsorbed. nih.gov

Due to their potential for strong adsorption, particularly in soils rich in organic matter, phenylcarbamates are generally considered to have low to moderate mobility. This means they are less likely to leach into groundwater but may accumulate in the upper soil layers. However, this can vary significantly depending on the specific soil type and environmental conditions.

Biotransformation Pathways in Biological Systems (excluding organism-specific toxicity profiles)

Once inside a biological system, such as a microorganism or a plant, phenylcarbamates undergo biotransformation, a metabolic process that generally aims to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites to facilitate their excretion. nih.gov These pathways are broadly categorized into Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH₂, -COOH) on the parent molecule. For phenylcarbamates, the most important Phase I reaction is hydrolysis of the carbamate ester bond, catalyzed by carbamate hydrolases as discussed previously. This cleavage breaks the compound into an alcohol (or phenol) and a carbamic acid, which is often unstable and further decomposes to an amine and carbon dioxide. For (2,6-dimethylphenyl) N-phenylcarbamate, this would yield 2,6-dimethylphenol (B121312), aniline (B41778), and carbon dioxide.

Another key Phase I reaction is oxidation , often catalyzed by cytochrome P450 monooxygenases. nih.gov This can involve hydroxylation of the aromatic rings or the alkyl substituents. For example, hydroxylation of the phenyl rings of this compound would increase its polarity.

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate (B86663), glutathione) is attached to the functional group introduced in Phase I. This process significantly increases the water solubility and facilitates the elimination of the xenobiotic from the organism. For instance, the phenolic metabolites generated from the hydrolysis or oxidation of phenylcarbamates can be conjugated with sugars (glycosylation) in plants or with glucuronic acid or sulfate in mammals.

Future Research Trajectories for 2,6 Dimethylphenyl N Phenylcarbamate

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The future synthesis of (2,6-dimethylphenyl) N-phenylcarbamate is geared towards methodologies that maximize atom economy and adhere to the principles of green chemistry. Traditional routes often rely on hazardous reagents like phosgene (B1210022) and isocyanates, which generate significant toxic waste and pose safety risks. Consequently, research is focused on developing cleaner, more efficient catalytic pathways.

Table 1: Comparison of Sustainable Synthetic Routes

| Carbonyl Source | Key Reactants | Typical Catalyst | Advantages & Research Focus |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | 2,6-Dimethylaniline (B139824), Phenol (B47542) | Lewis acids (e.g., Zinc or Cerium compounds) figshare.com | Phosgene-free, green solvent/reagent, high selectivity. core.ac.uk Research focuses on catalyst optimization and continuous-flow processes. |

| Carbon Dioxide (CO2) | 2,6-Dimethylaniline, an O-phenyl precursor | Cesium Carbonate / TBAI, various transition metals | Utilizes a renewable, non-toxic C1 source. helsinki.finih.gov Research aims to overcome the high activation energy of CO2. |

| Oxidative Carbonylation | 2,6-Dimethylaniline, Phenol, Carbon Monoxide (CO) | Palladium-based systems | High atom economy. Research targets milder reaction conditions and catalyst recyclability. |

Exploration of Advanced Catalytic Systems for Selective Derivatization and Valorization

The this compound scaffold possesses multiple sites for functionalization, making it a valuable platform for creating diverse and higher-value molecules. Future research will heavily invest in advanced catalytic systems that can achieve high selectivity in derivatization reactions, a process known as valorization.

A significant area of exploration is the catalytic C-H functionalization, which allows for the direct modification of the aromatic rings without the need for pre-functionalized starting materials. mdpi.com The carbamate (B1207046) group can act as a directed metalation group (DMG), guiding a catalyst to a specific position, typically ortho to the point of attachment. nih.govacs.org While much of the foundational work has been on O-carbamates, the principles are extendable. acs.orguwindsor.ca Transition metals like palladium, ruthenium, and copper are central to these strategies. mdpi.comresearchgate.net For instance, a palladium catalyst could selectively couple an aryl halide to the ortho-position of the N-phenyl ring. Furthermore, copper-catalyzed methods, such as the Chan-Lam coupling, could be explored for forming the initial N-aryl bond under mild conditions. organic-chemistry.org These selective transformations enable the precise installation of various functional groups, paving the way for the synthesis of complex derivatives with tailored electronic, steric, or biological properties.

Table 2: Potential Catalytic Systems for Derivatization

| Reaction Type | Target Site | Catalyst System | Potential Transformation |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | ortho-C-H on N-phenyl ring | Organolithium bases (e.g., n-BuLi, LDA) acs.orguwindsor.ca | Introduction of electrophiles (e.g., silyl (B83357), boryl, alkyl groups). |

| C-H Arylation | ortho-C-H on N-phenyl ring | Palladium(II) or Ruthenium(II) complexes mdpi.com | Coupling with aryl halides or boronic acids. |

| C-H Alkenylation | ortho-C-H on N-phenyl ring | Rhodium(III) or Ruthenium(II) complexes | Coupling with alkenes. |

In-depth Mechanistic Investigations of Complex Transformations using Advanced Spectroscopic and Computational Techniques

Optimizing the synthesis and derivatization of this compound requires a fundamental understanding of the underlying reaction mechanisms. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic and computational methods to elucidate the complex transformations involved.

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring reactions in real-time. researchgate.netepa.gov These methods can identify transient intermediates, track reactant consumption and product formation, and provide kinetic data. For example, studying the reaction of an amine with CO2 using in situ NMR can reveal the formation of carbamic acid or zwitterionic intermediates, which are crucial for understanding the reaction pathway. epa.govrsc.org This experimental data provides a crucial foundation for validating theoretical models.

Computational chemistry, particularly Density Functional Theory (DFT), offers unparalleled insight at the molecular level. researchgate.net DFT calculations can map out entire potential energy surfaces for a reaction, identifying the structures and energies of reactants, transition states, and intermediates. mdpi.com This allows researchers to predict the most favorable reaction pathway, understand the origins of selectivity, and rationalize the role of the catalyst. researchgate.netnih.gov For instance, DFT studies can clarify how a superbase activates an amine for carboxylation or how ligands on a palladium catalyst influence the efficiency of a C-H activation step. rsc.orgmdpi.com

Table 3: Techniques for Mechanistic Investigation | Technique | Type of Information | Application Example for this compound | | --- | --- | --- | --- | | In situ NMR Spectroscopy | Identification of intermediates, reaction kinetics. researchgate.net | Monitoring the formation of a palladium-ligand complex during a C-H activation cycle. | | In situ FTIR Spectroscopy | Tracking changes in functional groups. | Observing the disappearance of N-H and appearance of C=O stretches during carbamate formation. | | Density Functional Theory (DFT) | Reaction energy profiles, transition state structures. researchgate.netmdpi.com | Calculating the energy barriers for different C-H functionalization pathways to predict regioselectivity. | | Kinetic Studies | Reaction rates, order of reaction. researchgate.net | Determining the effect of catalyst and reactant concentrations on the rate of synthesis. |

Design and Synthesis of New Functional Materials and Intermediates Incorporating the this compound Moiety

The distinct structural characteristics of this compound make it an attractive building block for novel functional materials and a versatile intermediate for organic synthesis. The rigidity of the dual-aryl structure, combined with the steric hindrance provided by the two methyl groups, can be exploited to control the properties of larger molecules and polymers.

In materials science, this carbamate could serve as a monomer or a key component in the synthesis of high-performance polymers like polyurethanes or polyamides. wikipedia.org Incorporating this bulky, rigid moiety into a polymer backbone could enhance thermal stability, modify solubility, and influence chain packing, leading to materials with unique mechanical or optical properties. acs.org The process of transcarbamoylation, where a hydroxyl-functional polymer reacts with a small molecule carbamate, presents a viable route for integrating this specific moiety into existing polymer systems. google.com

As a synthetic intermediate, the carbamate functionality is a stable and versatile group found in many biologically active compounds and approved drugs. nih.govacs.org The ability to selectively functionalize the aromatic rings (as discussed in section 8.2) opens up pathways to a vast library of new chemical entities. By introducing pharmacophores or electronically active groups, derivatives of this compound could be investigated as potential leads in drug discovery or as components for organic electronic materials. The carbamate itself can also be a precursor to other functional groups, such as ureas, further expanding its utility. nih.gov

Table 4: Potential Applications and Functional Design

| Application Area | Design Strategy | Key Feature of Moiety |

|---|---|---|

| High-Performance Polymers | Incorporation as a monomer in polyurethanes or polyamides. wikipedia.orgacs.org | Rigidity and steric bulk enhance thermal and mechanical stability. |

| Medicinal Chemistry | Use as a core scaffold for derivatization. acs.org | The carbamate is a known bio-stable peptide bond isostere. nih.gov |

| Organic Electronics | Synthesis of derivatives with conjugated or electron-donating/withdrawing groups. | The diaryl structure provides a rigid core for building electronically active molecules. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2,6-dimethylphenyl) N-phenylcarbamate, and how can reaction conditions be optimized?

- Methodology :

- Solvent and Catalyst Selection : Use toluene as a solvent for improved solubility of aromatic intermediates, and employ catalysts like Zn/Al/Ce mixed oxides for carbamate formation (derived from analogous catalytic systems in carbamate synthesis) .

- Temperature Control : Maintain low temperatures (e.g., ice-water baths) during exothermic steps to prevent side reactions, as demonstrated in chloroacetamide syntheses .

- Reaction Monitoring : Utilize thin-layer chromatography (TLC) to track intermediate formation and purity .

- Optimization Tools : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, temperature) and maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Chromatography : TLC for preliminary purity assessment ; HPLC for quantitative analysis of reaction mixtures.

- Spectroscopy : NMR (¹H/¹³C) to confirm structural features like the carbamate linkage and aryl substituents. Compare with reference data for related amides and carbamates (e.g., molecular weight correlations in ) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities.

Q. How can hydrolysis or degradation pathways of this carbamate be investigated under varying pH conditions?

- Methodology :

- Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS. Reference hydrolysis mechanisms of structurally similar compounds (e.g., chloroacetamide hydrolysis to 2,6-dimethylaniline ).

- Kinetic Modeling : Determine rate constants for hydrolysis and identify pH-dependent degradation pathways.

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data across studies be resolved?

- Methodology :

- Comparative Kinetic Analysis : Replicate reported catalytic systems (e.g., Zn/Al/Ce vs. other metal oxides) under standardized conditions to isolate variables like catalyst surface area or acidity .

- In Situ Characterization : Use techniques like X-ray diffraction (XRD) or FTIR to monitor catalyst deactivation or structural changes during reactions.

- Statistical Validation : Apply multivariate analysis to identify confounding factors (e.g., solvent purity, moisture) that may explain discrepancies .

Q. What computational strategies predict the reactivity of this compound in biological or catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the carbamate group and aryl rings. Compare with analogous compounds (e.g., piperidine carboxamides in ) .